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molecular formula C10H19NO4 B8386633 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester

3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester

Cat. No. B8386633
M. Wt: 217.26 g/mol
InChI Key: WDNRYBYLABNYTC-UHFFFAOYSA-N
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Patent
US06756372B2

Procedure details

A 1 M solution of TiCl4 in CH2Cl2 (23 mL, 23 mmol, 1.0 equiv) was added to a flask under Ar and cooled to −15° C. with a MeOH/ice water bath. 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester (5 g, 23 mmol, 1.0 equiv) was added dropwise over a 25 min period as a solution in 75 mL of dry CH2Cl2 to give a dark red mixture that was difficult to stir with a magnetic stir bar. Stirring was continued an additional 1 h and then Et3N (5.1 g, 50.6 mmol, 2.2 equiv) was added dropwise over a 30 min period and then the reaction was stirred an additional 1.5 h at −15° C. The reaction mix was poured into 150 mL of brine and 150 mL of CH2Cl2 was added. After thorough mixing, the pH of the water was brought to 8-9 with Et3N. The mix was filtered and the gel-like solid was washed 3×100 mL CH2Cl2. The filtrate layers were separated and the aqueous layer was washed 3×50 mL CH2Cl2. All of the organic layers were combined and concentrated to a thick red oil. The residue was taken up in 150 mL of concentrated HCl and the solution was refluxed 4 h. The cooled reaction solution was evaporated to dryness and the residue was dissolved in 200 mL of saturated sodium bicarbonate solution. The product ketone was extracted with 2×100 mL of EtOAc. The organic layers were combined and dried over Na2SO4. The product was purified by flash chromatography on SiO2 using pure CH2Cl2 to 4% MeOH in CH2Cl2 as eluent. The product was isolated as an orange oil (1.23 g, 42%); MS, m/z 128=M+1.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Yield
42%

Identifiers

REACTION_CXSMILES
COC(=O)[CH2:4][CH:5]([N:7]([CH2:9][CH2:10][C:11]([O:13]C)=O)[CH3:8])[CH3:6].CCN(CC)CC.O>C(Cl)Cl.[Cl-].[Na+].O.Cl[Ti](Cl)(Cl)Cl>[CH3:8][N:7]1[CH2:9][CH2:10][C:11](=[O:13])[CH2:6][CH:5]1[CH3:4] |f:4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC(CC(C)N(C)CCC(=O)OC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
brine
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
to stir with a magnetic stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark red mixture that
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 1.5 h at −15° C
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mix
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mix was filtered
WASH
Type
WASH
Details
the gel-like solid was washed 3×100 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed 3×50 mL CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick red oil
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 mL of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The product ketone was extracted with 2×100 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on SiO2 using pure CH2Cl2 to 4% MeOH in CH2Cl2 as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(CC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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